![molecular formula C19H18N4O4S B2556460 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 894020-29-2](/img/structure/B2556460.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
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Description
The compound “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound has a molecular weight of 458.54.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . The triazole ring contains three nitrogen atoms . The compound also contains a furan ring, which is a five-membered ring with one oxygen atom .Scientific Research Applications
Synthesis and Characterization
The creation and study of heterocyclic compounds like thiazolo[3,2-b]triazoles involve complex synthesis processes that provide insights into their structural and chemical properties. For instance, the synthesis of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves reactions that yield novel compounds characterized by various spectroscopic techniques, hinting at their potential for further pharmacological exploration (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Antimicrobial Activities
Several studies focus on evaluating the antimicrobial potential of thiazolo[3,2-b]triazole derivatives. For example, the synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives reveal that these compounds exhibit activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (M. El-Shehry, F. El‐Hag, & E. Ewies, 2020).
Pharmacological Studies
The exploration of heterocyclic compounds extends to their pharmacological applications. Synthesis, characterization, and pharmacological studies on triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1‐b]furan reveal that these compounds have been evaluated for antimicrobial and analgesic activity, suggesting their utility in medicinal chemistry (K. Ravindra, H. Vagdevi, & V. Vaidya, 2008).
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-25-14-6-5-12(10-16(14)26-2)17-21-19-23(22-17)13(11-28-19)7-8-20-18(24)15-4-3-9-27-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEARCXVCCOSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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